N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide
Overview
Description
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a cyanoethylsulfanyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the nucleophilic aromatic substitution reaction, where an aryl halide reacts with a nucleophile under specific conditions . The reaction conditions often include the use of strong bases and solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds.
Scientific Research Applications
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: Potential therapeutic applications could be explored based on its biological activities.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide involves its interaction with specific molecular targets. The cyanoethylsulfanyl group can interact with enzymes or receptors, modulating their activity. The chromene core can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(4-(2-cyano-2-(phenylsulfonyl)ethenyl)phenyl)acetamide
- 2-(4-methylsulfonylphenyl)indole derivatives
Uniqueness
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide is unique due to its combination of a chromene core and a cyanoethylsulfanyl group. This combination can result in distinct chemical reactivity and biological activities compared to other similar compounds.
Properties
IUPAC Name |
N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O3S/c20-10-5-11-25-18-9-4-2-7-14(18)21-19(23)17-12-15(22)13-6-1-3-8-16(13)24-17/h1-4,6-9,12H,5,11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWXJXYKBDJFQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=CC=C3SCCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201327627 | |
Record name | N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49676501 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
361173-04-8 | |
Record name | N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201327627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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